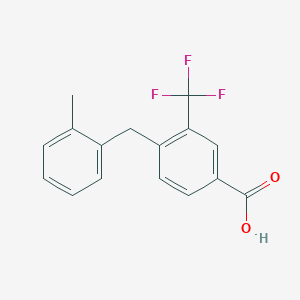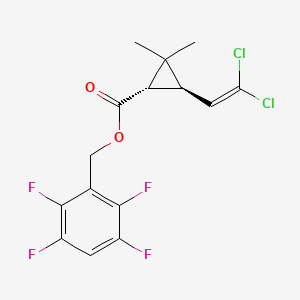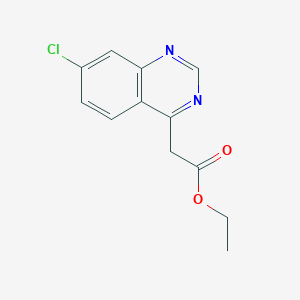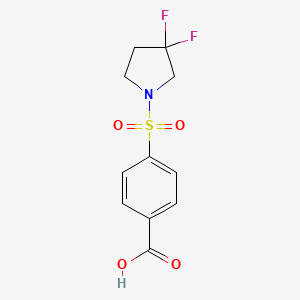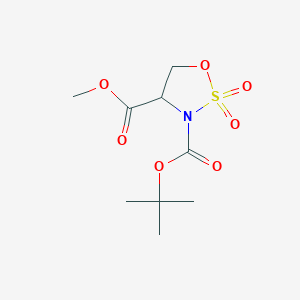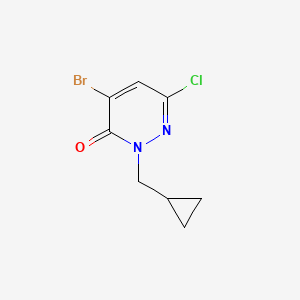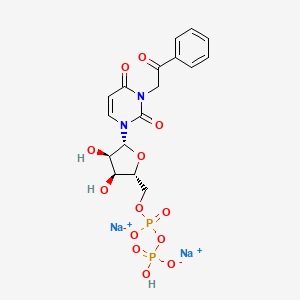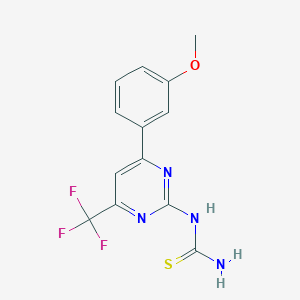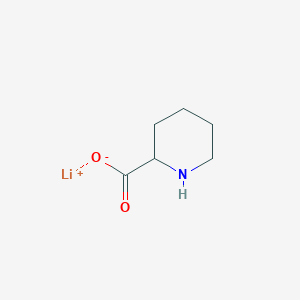
Lithium piperidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium piperidine-2-carboxylate is a chemical compound with the molecular formula C7H12LiNO2. It is a lithium salt of piperidine-2-carboxylic acid, which is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and structural versatility .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium piperidine-2-carboxylate typically involves the reaction of piperidine-2-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic solvent under controlled temperature conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions
Lithium piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form piperidine derivatives with different substituents.
Substitution: The lithium ion can be replaced by other cations through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Metathesis reactions often involve salts of other metals, such as sodium or potassium.
Major Products Formed
The major products formed from these reactions include various piperidine derivatives, such as N-oxides, reduced piperidines, and substituted piperidines. These products have significant applications in pharmaceuticals and other industries .
科学的研究の応用
Lithium piperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various piperidine derivatives.
Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.
Medicine: Piperidine derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of lithium piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
Piperidine-2-carboxylic acid: The parent compound of lithium piperidine-2-carboxylate.
N-methylpiperidine-2-carboxylate: A derivative with a methyl group on the nitrogen atom.
Piperidine-3-carboxylate: A positional isomer with the carboxylate group on the third carbon.
Uniqueness
This compound is unique due to the presence of the lithium ion, which can influence its reactivity and biological activity. The lithium ion can also enhance the solubility and stability of the compound, making it more suitable for certain applications .
特性
分子式 |
C6H10LiNO2 |
|---|---|
分子量 |
135.1 g/mol |
IUPAC名 |
lithium;piperidine-2-carboxylate |
InChI |
InChI=1S/C6H11NO2.Li/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);/q;+1/p-1 |
InChIキー |
DFQQYEOCHCHLMA-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1CCNC(C1)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


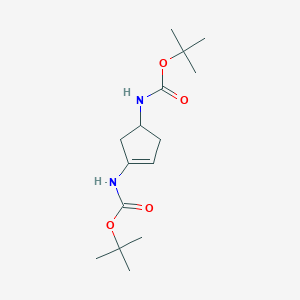
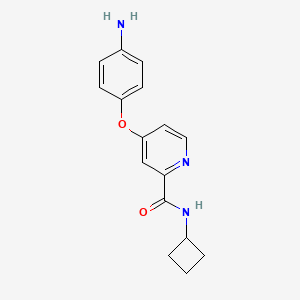
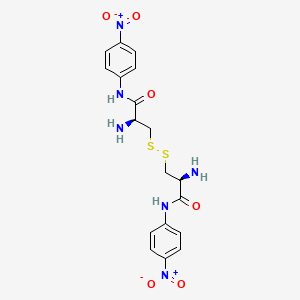
![5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)
